molecular formula C17H19N3O4 B135841 6-Hydroxy-6-defluoro Ciprofloxacin CAS No. 226903-07-7

6-Hydroxy-6-defluoro Ciprofloxacin

Cat. No. B135841
M. Wt: 329.35 g/mol
InChI Key: BHWPCJSQQBRNMN-UHFFFAOYSA-N
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Description

6-Hydroxy-6-defluoro ciprofloxacin is a derivative of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic commonly used to treat bacterial infections. The modification involves the substitution of the 6-fluoro group with a hydroxyl group. This change can occur as a result of photochemical reactions in aqueous solutions, where ciprofloxacin undergoes low-efficiency substitution when irradiated, leading to the formation of the hydroxylated product .

Synthesis Analysis

The synthesis of 6-hydroxy-6-defluoro ciprofloxacin is not directly described in the provided papers. However, the photochemical degradation of ciprofloxacin in aqueous solutions can lead to the formation of this compound. The process involves irradiation in water, which induces a substitution of the 6-fluoro group by an OH group, a reaction that occurs with low efficiency . The presence of certain additives, such as sodium sulfite or phosphate, can alter the reaction pathway, leading to reductive defluorination or further degradation of the piperazine moiety .

Molecular Structure Analysis

The molecular structure of the intermediate formed during the photodegradation of ciprofloxacin has been elucidated using various spectroscopic techniques, including ultraviolet, mass, and nuclear magnetic resonance (NMR) spectroscopy . Although the intermediate is not the final hydroxylated product, these techniques are relevant for analyzing the structure of 6-hydroxy-6-defluoro ciprofloxacin as well.

Chemical Reactions Analysis

Ciprofloxacin's chemical reactions in aqueous solutions, particularly under photochemical conditions, have been studied extensively. The compound undergoes a series of reactions, including defluorination and decarboxylation, with the former being a major pathway in the presence of certain reagents . The intermediate products of these reactions can further degrade into other compounds, such as aromatic amino-compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ciprofloxacin and its derivatives are crucial for their pharmaceutical applications. For instance, the solubility and bioavailability of ciprofloxacin can be enhanced through complexation with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin, which increases its solubility seven-fold compared to pure ciprofloxacin . This complexation also enhances the antibacterial activity against methicillin-resistant Staphylococcus aureus . Additionally, the formulation of ciprofloxacin into ocuserts using various polymers has been explored to improve its therapeutic efficacy and patient compliance by achieving sustained release and reducing the frequency of administration .

Scientific Research Applications

Degradation and Metabolism

6-Hydroxy-6-defluoro Ciprofloxacin is a metabolite of Ciprofloxacin, a fluoroquinolone antibacterial drug. The degradation of Ciprofloxacin by basidiomycetous fungi was studied, revealing a broad potential for degradation among fungi in various environments. The study identified metabolites formed from Ciprofloxacin, including a new type of metabolite, 6-defluoro-6-hydroxy-deethylene-CIP. This indicates a network of metabolic pathways involving hydroxylation and other transformations (Wetzstein et al., 1999).

Enhancement of Solubility and Bioavailability

A study explored the complexation effect of mono-6-deoxy-6-aminoethylamino-β-cyclodextrin on Ciprofloxacin, enhancing its solubility and bioavailability. This complexation could significantly increase the aqueous solubility of Ciprofloxacin, providing new avenues for its clinical use (Choi et al., 2017).

Phototoxicity Assessment

The photosensitizing potential of Ciprofloxacin under ambient levels of ultraviolet radiation was assessed. This study is particularly relevant in tropical countries with abundant sunlight, where exposure to UV radiation could lead to harmful effects in Ciprofloxacin users. The generation of reactive oxygen species by Ciprofloxacin was studied, highlighting its potential phototoxicity (Agrawal et al., 2007).

Transdermal Delivery

Research on nano-transfersomal vesicles for the non-invasive trans-tympanic delivery of Ciprofloxacin aimed to enhance local delivery to the middle ear. This approach could be promising for non-invasive delivery, improving the treatment of acute otitis media (Al-mahallawi et al., 2014).

Environmental Impact

The low biodegradability of Ciprofloxacin enhances its accumulation in the environment, affecting non-target pathogens and increasing the risk of resistant bacteria development. Technologies for efficient wastewater treatment to remove Ciprofloxacin are essential (Tasca et al., 2020).

Controlled Drug Delivery

A study on controlled release of Ciprofloxacin using hydrogel prepared by ultrasound demonstrated that the hydrogel's swelling properties and drug absorption were proportional, suggesting its suitability for controlled drug delivery in biomedical applications (Ebrahimi & Salavaty, 2018).

properties

IUPAC Name

1-cyclopropyl-6-hydroxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-15-7-11-13(8-14(15)19-5-3-18-4-6-19)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,18,21H,1-6H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWPCJSQQBRNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476235
Record name 6-Hydroxy-6-defluoro Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-6-defluoro Ciprofloxacin

CAS RN

226903-07-7
Record name Hydroxyciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226903077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-6-defluoro Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5YD792QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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